[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxan ring: This can be achieved through cyclization reactions involving appropriate diols and epoxides.
Introduction of acetyloxy groups: Acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the acetamido group: This step involves the reaction of the intermediate compound with acetamide under suitable conditions.
Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions using 3-methylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate: Similar structure but lacks the methyl group on the phenoxy ring.
[3,4-Bis(acetyloxy)-5-amino-6-(3-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but has an amino group instead of an acetamido group.
Uniqueness
The presence of the 3-methylphenoxy group in [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERJREBRRWXADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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